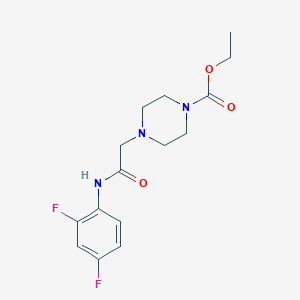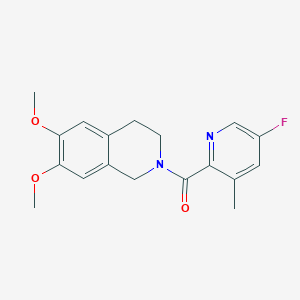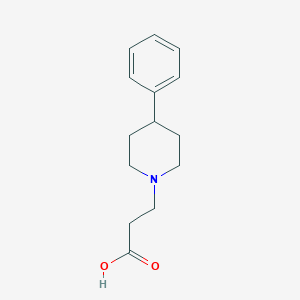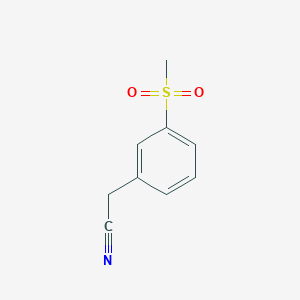![molecular formula C18H19N3O4S2 B2993926 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1396634-33-5](/img/structure/B2993926.png)
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . It has a methoxy group attached to the benzothiazole ring and a methylsulfonyl phenyl group attached via an amide linkage . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized by reacting appropriate starting materials in the presence of a catalyst . For example, benzimidazole derivatives have been synthesized by attaching a 4-(methylsulfonyl)phenyl pharmacophore to the C-2 position of the benzimidazole .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and phenyl rings . The methoxy and methylsulfonyl groups could potentially introduce some steric hindrance .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds have been evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . This suggests that they may react with the active site of these enzymes .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Compounds related to the specified chemical structure have been synthesized and characterized, showing useful properties for photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have demonstrated high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant and Antimalarial Activities
Compounds incorporating a sulfonamide thiazole moiety have shown significant anticonvulsant activities, with some derivatives providing protection against convulsions (Farag et al., 2012). Additionally, N-(phenylsulfonyl)acetamide derivatives have been investigated for their antimalarial activity and characterized by their ADMET properties, indicating potential applications in antimalarial drug development (Fahim & Ismael, 2021).
Antimicrobial and Antibacterial Activities
Various studies have synthesized and evaluated the antimicrobial and antibacterial activities of compounds containing benzothiazole and sulfonamide moieties. For example, zinc complexes of benzothiazole-derived Schiff bases have been screened for antibacterial properties against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003). Similarly, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety have shown promising results as antimicrobial agents (Darwish et al., 2014).
Synthesis of Antipsychotic Drugs
The chemical structure of interest is related to intermediates used in the synthesis of antipsychotic drugs like amisulpride, highlighting the compound's relevance in pharmaceutical chemistry (Chen Yuhong & Chen-Yan Wei, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-21(18-20-17-14(25-2)5-4-6-15(17)26-18)11-16(22)19-12-7-9-13(10-8-12)27(3,23)24/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSHBOKPPNMILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)










![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)